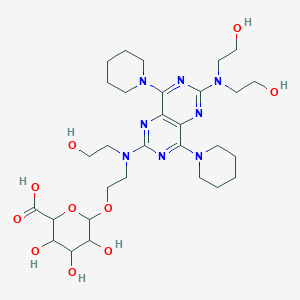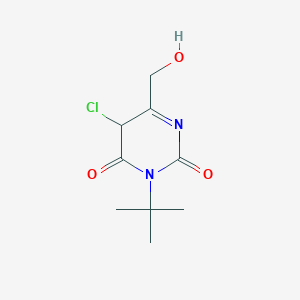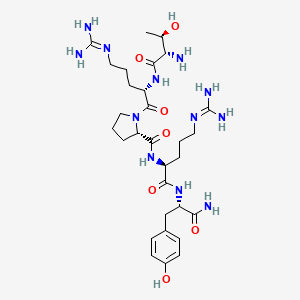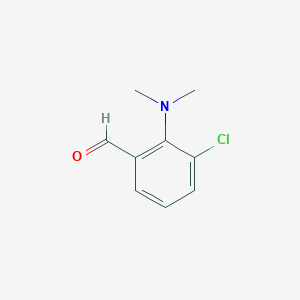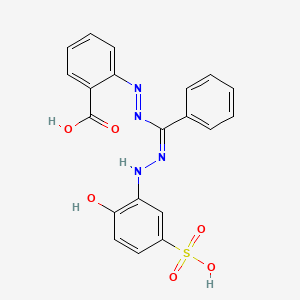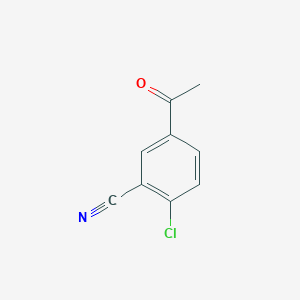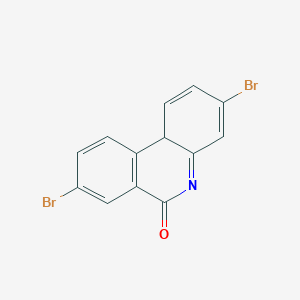
3,8-dibromo-10bH-phenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-dibromo-10bH-phenanthridin-6-one is a tricyclic N-heterocyclic compound. It belongs to the phenanthridinone family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a ketone group at the 6 position on the phenanthridinone skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dibromo-10bH-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of 2-bromophenylbenzamides. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in good yields . Another method involves the oxidative coupling of benzamides, which does not require ortho-halogenation and can be realized with transition-metal-catalyzed or photoinduced manifolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium catalysis and oxidative coupling allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,8-dibromo-10bH-phenanthridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group or the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various functionalized phenanthridinone derivatives, which can have different biological and pharmaceutical activities .
Scientific Research Applications
3,8-dibromo-10bH-phenanthridin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: It is being explored for its potential use in drug development due to its diverse biological activities.
Industry: It is used in the production of various pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,8-dibromo-10bH-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This can lead to various biological effects, including antimicrobial and antiproliferative activities .
Comparison with Similar Compounds
3,8-dibromo-10bH-phenanthridin-6-one can be compared with other similar compounds, such as quinolin-2-ones and other phenanthridinone derivatives. These compounds share a similar tricyclic N-heterocyclic structure but differ in their substitution patterns and functional groups. The unique presence of bromine atoms at the 3 and 8 positions in this compound distinguishes it from other phenanthridinone derivatives .
List of Similar Compounds
- Quinolin-2-ones
- Phenanthridin-6(5H)-one derivatives
- 2-phenyl benzamides
- Ketoximes and aldoximes
Properties
Molecular Formula |
C13H7Br2NO |
|---|---|
Molecular Weight |
353.01 g/mol |
IUPAC Name |
3,8-dibromo-10bH-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6,10H |
InChI Key |
HNGCVNHFYCIDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C3=C(C21)C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
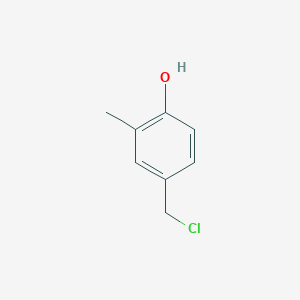
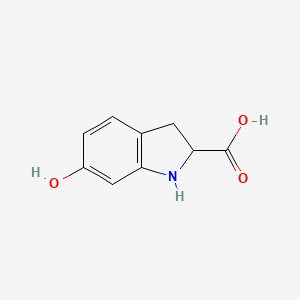
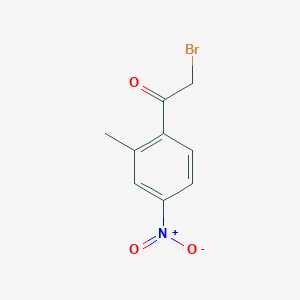
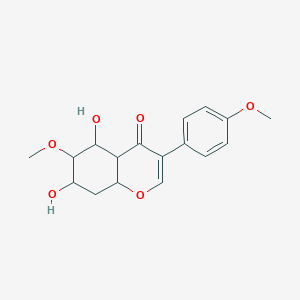
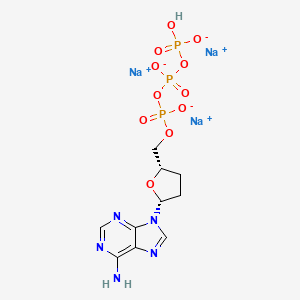
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
